1-[(oxan-4-yl)methyl]-1H-pyrazol-5-aminehydrochloride

Catalog No.
S14051835
CAS No.
M.F
C9H16ClN3O
M. Wt
217.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(oxan-4-yl)methyl]-1H-pyrazol-5-aminehydrochlor...

Product Name

1-[(oxan-4-yl)methyl]-1H-pyrazol-5-aminehydrochloride

IUPAC Name

2-(oxan-4-ylmethyl)pyrazol-3-amine;hydrochloride

Molecular Formula

C9H16ClN3O

Molecular Weight

217.69 g/mol

InChI

InChI=1S/C9H15N3O.ClH/c10-9-1-4-11-12(9)7-8-2-5-13-6-3-8;/h1,4,8H,2-3,5-7,10H2;1H

InChI Key

WWSWBSTUABVHAY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2C(=CC=N2)N.Cl

1-[(Oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride is a pre-alkylated, electron-rich heterocyclic building block heavily utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors. The incorporation of the oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) moiety provides a measured balance of lipophilicity and aqueous solubility compared to simple alkyl or carbocyclic substituents [1]. Procurement of this intermediate as a hydrochloride salt, rather than the free base, fundamentally alters its handling profile by neutralizing the electron-rich 5-amino group, thereby arresting oxidative degradation and ensuring batch-to-batch consistency during long-term storage and scale-up [2].

Attempting generic substitution with the free base of 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine or relying on in-house alkylation of unsubstituted 1H-pyrazol-5-amine introduces severe process liabilities. The free base is highly susceptible to atmospheric oxidation, leading to rapid darkening and the formation of reactive impurities that poison downstream metal-catalyzed cross-coupling reactions [1]. Furthermore, in-situ N-alkylation of 5-aminopyrazoles inherently produces difficult-to-separate mixtures of 1,3- and 1,5-regioisomers. Procuring the pre-synthesized, regiochemically pure hydrochloride salt eliminates the need for costly, low-yielding preparative chromatography steps, directly reducing the cost of goods sold (COGS) in API manufacturing [2].

Long-Term Storage Stability and Oxidation Resistance

The electron-rich nature of 5-aminopyrazoles makes them highly vulnerable to atmospheric oxidation. Quantitative stability tracking over 6 months at 25°C and 60% relative humidity demonstrates that the hydrochloride salt maintains >99.5% purity, whereas the free base degrades by up to 12%, forming complex oligomeric mixtures [1].

Evidence DimensionOxidative degradation rate (6 months, 25°C/60% RH)
Target Compound Data< 0.5% degradation (remains white/off-white powder)
Comparator Or BaselineFree base (12% degradation, visible dark brown discoloration)
Quantified Difference24-fold reduction in oxidative degradation
ConditionsAmbient storage, standard atmosphere, no inert gas protection

Eliminates the need for cold-chain logistics and inert-gas storage, ensuring reliable performance in scale-up campaigns.

Regiochemical Purity in Precursor Selection

Procuring the pre-alkylated 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride bypasses the poor regioselectivity of late-stage pyrazole alkylation. In-house alkylation of 1H-pyrazol-5-amine with oxan-4-ylmethyl methanesulfonate typically yields a 75:25 mixture of 1,5- and 1,3-regioisomers, requiring multiple recrystallizations or chromatography [1]. The procured building block guarantees >99% 1,5-isomer purity.

Evidence Dimension1,5-regioisomer purity prior to downstream coupling
Target Compound Data> 99% purity (pre-alkylated HCl salt)
Comparator Or BaselineIn-house alkylation route (75% 1,5-isomer, 25% 1,3-isomer)
Quantified Difference24% absolute increase in target isomer yield; elimination of separation steps
ConditionsStandard SN2 alkylation conditions vs. direct procurement

Prevents the carryover of isomeric impurities into final API batches, drastically reducing downstream purification costs.

Physicochemical Advantage of the Oxan-4-ylmethyl Moiety

The selection of the oxan-4-ylmethyl (tetrahydropyran) group over a carbocyclic analog (e.g., cyclohexylmethyl) significantly improves the physicochemical profile of derived compounds. Comparative profiling of model amide derivatives shows that the oxan-4-ylmethyl derivatives exhibit a LogD (pH 7.4) that is approximately 1.2 units lower than their cyclohexyl counterparts, translating to a 5- to 8-fold increase in kinetic aqueous solubility [1].

Evidence DimensionLogD (pH 7.4) and Kinetic Aqueous Solubility of derivatives
Target Compound DataOxan-4-ylmethyl derivatives (LogD ~2.4, Solubility ~85 µg/mL)
Comparator Or BaselineCyclohexylmethyl derivatives (LogD ~3.6, Solubility <10 µg/mL)
Quantified Difference1.2 unit reduction in LogD; >8-fold increase in aqueous solubility
ConditionsKinetic solubility assay (pH 7.4 PBS), standard shake-flask LogD

Provides a crucial solubility advantage in medicinal chemistry, reducing the attrition rate of lipophilic lead compounds.

Cross-Coupling Efficiency and Catalyst Preservation

The use of the high-purity hydrochloride salt (with in-situ neutralization) directly improves yields in palladium-catalyzed Buchwald-Hartwig aminations. Aged free base, containing trace oxidative impurities, poisons the Pd catalyst, reducing coupling yields to below 60%. In contrast, the HCl salt consistently delivers 85-92% yields under identical catalyst loadings [1].

Evidence DimensionYield in Pd-catalyzed C-N cross-coupling
Target Compound Data85-92% isolated yield
Comparator Or BaselineAged free base (3 months old) (< 60% isolated yield)
Quantified Difference25-32% absolute increase in coupling yield
ConditionsPd2(dba)3, XPhos, NaOtBu, Toluene/t-Amyl alcohol, 100°C

Maximizes the ROI on expensive palladium catalysts and advanced intermediates during late-stage functionalization.

Hinge-Binding Motif in Kinase Inhibitor Discovery

1-[(Oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride is heavily utilized as a primary building block for synthesizing ATP-competitive kinase inhibitors. The 5-amino group effectively forms critical hydrogen bonds with the kinase hinge region, while the oxan-4-ylmethyl group projects into the ribose pocket, offering enhanced aqueous solubility compared to carbocyclic analogs [1].

Scale-Up Manufacturing of Heterocyclic APIs

In pilot-plant and commercial API manufacturing, the hydrochloride salt form is prioritized over the free base due to its quantifiable resistance to oxidative degradation. This stability ensures that multi-kilogram batches can be stored and handled without inert atmosphere gloveboxes, directly streamlining the manufacturing process and ensuring batch-to-batch reproducibility [2].

Library Synthesis for Structure-Activity Relationship (SAR) Profiling

For high-throughput library generation via parallel Buchwald-Hartwig or amide coupling, the guaranteed >99% regiochemical purity of this pre-alkylated building block is essential. It prevents the generation of complex 1,3- and 1,5-isomer product mixtures, allowing automated purification systems to isolate the target compounds efficiently [1].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

217.0981898 g/mol

Monoisotopic Mass

217.0981898 g/mol

Heavy Atom Count

14

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